molecular formula C26H25N3O3 B2420536 2-amino-3-(4-isopropylbenzoyl)-N-(3-methoxyphenyl)indolizine-1-carboxamide CAS No. 903343-23-7

2-amino-3-(4-isopropylbenzoyl)-N-(3-methoxyphenyl)indolizine-1-carboxamide

Cat. No.: B2420536
CAS No.: 903343-23-7
M. Wt: 427.504
InChI Key: AVOLOLKEKRKLOR-UHFFFAOYSA-N
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Description

2-amino-3-(4-isopropylbenzoyl)-N-(3-methoxyphenyl)indolizine-1-carboxamide is a synthetic organic compound that belongs to the indolizine class of molecules. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features an indolizine core, which is a fused bicyclic system, with various functional groups attached, including an amino group, a benzoyl group, and a methoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-(4-isopropylbenzoyl)-N-(3-methoxyphenyl)indolizine-1-carboxamide typically involves multi-step organic reactions. One common approach includes:

    Formation of the Indolizine Core: This can be achieved through a cyclization reaction involving a suitable precursor such as a pyrrole derivative.

    Functional Group Introduction: The amino group can be introduced via nucleophilic substitution reactions, while the benzoyl and methoxyphenyl groups can be added through acylation and etherification reactions, respectively.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Scale-up processes would also need to consider factors such as reaction time, temperature, and solvent use to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the benzoyl moiety, potentially converting it to an alcohol.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce alcohols. Substitution reactions can introduce a variety of functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, 2-amino-3-(4-isopropylbenzoyl)-N-(3-methoxyphenyl)indolizine-1-carboxamide can be used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound may exhibit interesting pharmacological properties due to its indolizine core. It could be investigated for its potential as an enzyme inhibitor, receptor modulator, or antimicrobial agent.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic effects. Its structure suggests it might interact with biological targets in a way that could be beneficial for treating diseases such as cancer, inflammation, or infections.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its functional groups make it a versatile candidate for various applications.

Mechanism of Action

The mechanism of action of 2-amino-3-(4-isopropylbenzoyl)-N-(3-methoxyphenyl)indolizine-1-carboxamide would depend on its specific biological target. Generally, compounds with an indolizine core can interact with proteins, enzymes, or receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking. The amino and benzoyl groups may enhance binding affinity and specificity, while the methoxyphenyl group could influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-3-(4-methylbenzoyl)-N-(3-methoxyphenyl)indolizine-1-carboxamide
  • 2-amino-3-(4-chlorobenzoyl)-N-(3-methoxyphenyl)indolizine-1-carboxamide
  • 2-amino-3-(4-fluorobenzoyl)-N-(3-methoxyphenyl)indolizine-1-carboxamide

Uniqueness

Compared to these similar compounds, 2-amino-3-(4-isopropylbenzoyl)-N-(3-methoxyphenyl)indolizine-1-carboxamide may exhibit unique properties due to the presence of the isopropyl group. This group can influence the compound’s steric and electronic characteristics, potentially leading to different biological activities and chemical reactivities. The methoxyphenyl group also adds to its uniqueness by affecting its solubility and interaction with biological targets.

Properties

IUPAC Name

2-amino-N-(3-methoxyphenyl)-3-(4-propan-2-ylbenzoyl)indolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O3/c1-16(2)17-10-12-18(13-11-17)25(30)24-23(27)22(21-9-4-5-14-29(21)24)26(31)28-19-7-6-8-20(15-19)32-3/h4-16H,27H2,1-3H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVOLOLKEKRKLOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC(=CC=C4)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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